molecular formula C8H13N3S B13258606 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

Cat. No.: B13258606
M. Wt: 183.28 g/mol
InChI Key: WAGKHVWHXZRBRN-UHFFFAOYSA-N
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Description

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a pyrrolidine and a thiazole ring. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions . The thiazole ring can be introduced via nucleophilic substitution reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to the combination of both pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3

InChI Key

WAGKHVWHXZRBRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CN=CS2)N

Origin of Product

United States

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